molecular formula C18H23NO B3173432 2-Methyl-4-[4-(tert-pentyl)phenoxy]aniline CAS No. 946786-28-3

2-Methyl-4-[4-(tert-pentyl)phenoxy]aniline

Cat. No.: B3173432
CAS No.: 946786-28-3
M. Wt: 269.4 g/mol
InChI Key: UXMWVQBFUUXJKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification and Nomenclature of 2-Methyl-4-[4-(tert-pentyl)phenoxy]aniline within the Phenoxyaniline (B8288346) Class

The compound this compound belongs to the substituted phenoxyaniline family. Its nomenclature systematically describes its molecular architecture:

Aniline (B41778) : This is the parent structure, consisting of a benzene (B151609) ring attached to an amino group (-NH₂).

2-Methyl : A methyl group (-CH₃) is substituted at the second carbon atom of the aniline ring, adjacent to the amino group.

4-phenoxy : A phenoxy group is attached to the fourth carbon of the aniline ring, para to the amino group. This establishes the diaryl ether linkage.

[4-(tert-pentyl)phenoxy] : This specifies that the phenoxy group itself is substituted. A tert-pentyl group (a five-carbon substituent, also known as 2-methylbutan-2-yl) is attached to the fourth carbon of the phenoxy ring.

The compound is thus an isomer of other methyl-tert-pentyl-phenoxyanilines, such as 5-Methyl-2-[4-(tert-pentyl)phenoxy]aniline and 4-Methyl-2-[4-(tert-pentyl)phenoxy]aniline. chemtik.comscbt.com The precise placement of the methyl and phenoxy groups on the aniline ring, and the tert-pentyl group on the phenoxy ring, is crucial for determining its three-dimensional shape and chemical properties.

Table 1: Chemical Identity of this compound

Identifier Value
IUPAC Name 2-Methyl-4-[4-(2-methylbutan-2-yl)phenoxy]aniline
Molecular Formula C₁₈H₂₃NO huatengsci.com
Molecular Weight 269.39 g/mol huatengsci.com
MDL Number MFCD08688308 huatengsci.com

| Synonyms | 2-Methyl-4-(4-tert-pentylphenoxy)aniline |

Historical Context and Emergence of Aniline and Phenoxy Scaffolds in Research

The study of the core components of this compound is rooted in the foundations of modern organic chemistry.

Aniline: The history of aniline begins in 1826, when Otto Unverdorben first isolated it from the destructive distillation of indigo. [from previous search: 2, 3] A few years later, in 1834, Friedlieb Runge isolated a substance from coal tar that he named "kyanol". [from previous search: 1] It was not until 1843 that August Wilhelm von Hofmann demonstrated that these substances were identical, and the compound became widely known as aniline. [from previous search: 1, 2] A pivotal moment came in 1856 when Hofmann's student, William Henry Perkin, accidentally synthesized the first synthetic dye, mauveine, from aniline. [from previous search: 1, 3] This discovery catalyzed the synthetic dye industry, with companies like BASF (Badische Anilin- und Sodafabrik) building their foundations on aniline chemistry. [from previous search: 1, 2] Subsequently, aniline derivatives became crucial in medicine, leading to the development of early drugs like the antisyphilitic Salvarsan by Paul Ehrlich and, later, the class of sulfa drugs. [from previous search: 1, 5]

Phenoxy Scaffolds: The phenoxy group, while a simpler structural unit, has gained immense importance more recently, particularly in medicinal chemistry. It is now recognized as a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds. [from previous search: 8, 9] Numerous reports have highlighted the critical role of a terminal phenoxy group for conferring or enhancing biological activity in drugs targeting a wide range of conditions, including cancer, microbial infections, and neurological disorders. [from previous search: 8, 9] The ether linkage is relatively stable, and the phenyl ring can engage in crucial binding interactions with biological targets. [from previous search: 9]

Research Significance and Potential Academic Impact of this compound

While specific published research focusing exclusively on this compound is not widely documented, its significance can be inferred from the extensive research into its constituent parts and related molecules. The compound exists as a commercially available research chemical, indicating its use in laboratory-scale synthesis or screening. huatengsci.com

The academic interest in such a molecule likely stems from its potential as an intermediate or a final compound in several key areas:

Medicinal Chemistry : Phenoxyaniline derivatives are explored for various therapeutic applications. [from previous search: 6] Patents for related 2-phenoxyaniline (B124666) structures describe their potential as inhibitors of the Na⁺/Ca²⁺ exchange system, which is relevant for cardiovascular and neurological conditions. [from previous search: 7] The specific substitutions on this compound—the bulky, lipophilic tert-pentyl group and the small, electron-donating methyl group—are typical modifications made by medicinal chemists to optimize a compound's fit into a biological target and to improve its absorption and distribution properties.

Materials Science : Aniline derivatives are fundamental monomers for producing polyaniline, a conductive polymer. The large tert-pentyl and phenoxy substituents would drastically alter the properties of any resulting polymer, potentially leading to new materials with unique solubility, processing characteristics, or optical properties.

Agrochemicals : Complex aniline derivatives are a staple of the agrochemical industry, forming the basis for many herbicides and fungicides. New substitution patterns are constantly being explored to find more effective and selective agents.

The potential academic impact lies in the systematic exploration of how this specific isomeric arrangement of substituents influences biological activity or material properties compared to its close relatives. chemtik.comscbt.com

Scope and Objectives of Academic Investigations on the Compound

Given its structure, academic investigations involving this compound would likely pursue several well-defined objectives:

Synthesis and Characterization : A primary objective would be the development and optimization of efficient synthetic routes. A common method for creating the phenoxy-aniline linkage is through an Ullmann condensation or a similar cross-coupling reaction between a substituted phenol (B47542) (4-tert-pentylphenol) and a substituted halo-nitrobenzene, followed by reduction of the nitro group to an amine. [from previous search: 13] Following synthesis, thorough characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy would be essential to confirm its structure.

Structure-Activity Relationship (SAR) Studies : The compound is an ideal candidate for inclusion in an SAR study. By synthesizing a series of related isomers and analogues (e.g., moving the methyl group to a different position or changing the alkyl group), researchers could systematically probe the structural requirements for a particular biological activity. The objective is to build a model of how the molecule interacts with a target, such as a protein or enzyme. [from previous search: 9]

Biological Screening : A key objective would be to screen the compound for a wide range of biological activities. Based on the known properties of phenoxyanilines, it might be tested for anticancer, antimicrobial, antifungal, or enzyme-inhibiting properties. [from previous search: 8, 9]

Intermediate for Complex Synthesis : The amine group on the aniline ring is a versatile functional handle. A major research objective could be to use this compound as a key building block to construct more complex molecules, such as heterocyclic systems or novel pharmaceutical agents. mdpi.com

Ultimately, the goal of academic work on this compound would be to generate new chemical knowledge, discover novel bioactive agents, or create new materials by leveraging its unique combination of functional groups and substituents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-[4-(2-methylbutan-2-yl)phenoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-5-18(3,4)14-6-8-15(9-7-14)20-16-10-11-17(19)13(2)12-16/h6-12H,5,19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMWVQBFUUXJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methyl 4 4 Tert Pentyl Phenoxy Aniline and Analogues

Strategies for the Construction of the Phenoxy-Aniline Core

The formation of the diaryl ether bond is the critical step in synthesizing the phenoxy-aniline scaffold. This can be achieved either by forming the C-O bond between a pre-formed aniline (B41778) and a phenol (B47542) derivative or by creating the ether linkage first, followed by the formation or unmasking of the aniline group.

The direct coupling of a phenol and an aniline derivative to form a diaryl ether is a common and powerful strategy. Several catalytic and non-catalytic methods have been developed to facilitate this transformation.

Nucleophilic aromatic substitution (SNAr) is a classical approach for forming diaryl ethers. This reaction typically involves a nucleophilic phenoxide attacking an electron-deficient aryl halide. For the synthesis of the 2-Methyl-4-[4-(tert-pentyl)phenoxy]aniline core, this would involve the reaction of 4-(tert-pentyl)phenoxide with an aryl halide that has a strong electron-withdrawing group, such as a nitro group, positioned ortho or para to the leaving group.

A plausible SNAr route would start with 1-fluoro-2-methyl-4-nitrobenzene and 4-(tert-pentyl)phenol. The fluorine atom is an excellent leaving group, and the nitro group provides the necessary activation for nucleophilic attack. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The resulting nitro-aromatic intermediate is then reduced to the target aniline. The quinazoline heterocycle, for instance, has been prepared using an SNAr reaction on a chloride with an aniline derivative. beilstein-journals.org

The Ullmann condensation, first reported in 1903, is a cornerstone of diaryl ether synthesis and involves the copper-catalyzed reaction between an aryl halide and a phenol. wikipedia.orgbeilstein-journals.org Traditional Ullmann reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper powder, which limited their functional group tolerance. wikipedia.orgbeilstein-journals.org

Modern advancements have significantly improved the Ullmann-type coupling, allowing for milder reaction conditions. These improvements include the use of soluble copper(I) salts (e.g., CuI) and the addition of chelating ligands that facilitate the catalytic cycle. beilstein-journals.orgrsc.org Various N,N- and N,O-chelating ligands can accelerate the reaction and lower the required temperature. beilstein-journals.org The choice of base and solvent is also critical to the success of the coupling. For the synthesis of the target molecule, this would involve coupling 4-bromo-2-methylaniline with 4-(tert-pentyl)phenol or, more commonly, coupling an aryl halide like 4-bromo-1-nitro-2-methylbenzene with 4-(tert-pentyl)phenol, followed by reduction. The reactivity of the aryl halide generally follows the trend I > Br > Cl. mdpi.com

Catalyst SystemLigandBaseSolventTemperature (°C)Research Finding
CuI (5-10 mol%)N,N-dimethylglycineK₃PO₄Acetonitrile90-110Effective for coupling electron-rich aryl bromides and phenols. beilstein-journals.org
CuO-NPs (3 mol%)NoneKOHDMAcRoom Temp.CuO nanoparticles catalyze C-O bond formation with aryl bromides/chlorides. mdpi.com
CuI-USYNoneCs₂CO₃Toluene120A ligand-free, recyclable catalyst system for Ullmann-type synthesis. rsc.org
Cu NanoparticlesNoneCs₂CO₃Acetonitrile50-60Mono-element copper nanoparticles effectively catalyze O-arylation. mdpi.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a vital tool for forming C-N bonds. wikipedia.orgacsgcipr.org While primarily known for synthesizing aryl amines from aryl halides, the methodology has been extended to C-O bond formation for the synthesis of diaryl ethers, presenting a powerful alternative to the Ullmann reaction. organic-chemistry.org This transformation generally requires milder conditions and offers a broader substrate scope. wikipedia.org

The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and subsequent reductive elimination to yield the diaryl ether and regenerate the catalyst. wikipedia.org The success of the reaction is highly dependent on the choice of the phosphine ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. Sterically hindered and electron-rich phosphine ligands, such as those developed by Buchwald (e.g., X-Phos, BrettPhos), have proven to be particularly effective. organic-synthesis.combeilstein-journals.org

For synthesizing this compound, a Buchwald-Hartwig C-O coupling could be performed between 4-bromo-2-methylaniline and 4-(tert-pentyl)phenol.

Palladium SourceLigandBaseSolventTemperature (°C)Research Finding
Pd(OAc)₂BINAPCs₂CO₃Toluene110Chelating phosphine ligands provide better yields than first-generation catalysts. wikipedia.orgorganic-synthesis.com
Pd(OAc)₂X-PhosK₃PO₄ / KOt-BuToluene / Dioxane100X-Phos is a highly active and stable ligand for amination and etherification. beilstein-journals.org
[(cinnamyl)PdCl]₂BiarylphosphineCs₂CO₃Toluene80-110Effective system for the synthesis of a wide range of diaryl ethers. rsc.org
Pd(dba)₂P(t-Bu)₃LiN(SiMe₃)₂Toluene80-110Used for C-N coupling to form parent anilines from aryl halides. organic-chemistry.org

In many synthetic routes to phenoxy-anilines, the aniline functional group is introduced by the reduction of a nitro group after the diaryl ether linkage has been established. This two-step process (etherification followed by reduction) is often more efficient than directly coupling an aniline derivative, which can be less reactive or prone to side reactions. frontiersin.org

The reduction of an aryl nitro compound, such as 2-Methyl-4-[4-(tert-pentyl)phenoxy]-1-nitrobenzene, to the corresponding aniline is a standard and reliable transformation. A variety of reducing agents can be employed for this purpose. chemistrysteps.com

Catalytic Hydrogenation : This is a clean and efficient method, typically employing a catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. It avoids the use of stoichiometric metallic reagents and often produces high yields with simple workups.

Metal/Acid Reduction : A classic method involves the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). chemistrysteps.com This method is robust and widely used, though it requires a stoichiometric amount of metal and a basic workup to liberate the free aniline.

Reductive amination can also refer to the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. organic-chemistry.org While less direct for this specific target, an analogue could be synthesized by reacting a phenoxy-substituted cyclohexanone with an ammonia source, followed by aromatization. organic-chemistry.org More relevantly, reductive amination can be used to convert nitroarenes directly to N-alkylated anilines in a one-pot process by reacting them with an aldehyde or ketone in the presence of a catalyst and a hydrogen source. frontiersin.org

Reaction TypeReagentsKey Features
Catalytic HydrogenationH₂, Pd/CClean, high yield, avoids stoichiometric metal waste.
Metal/Acid ReductionFe/HCl or Sn/HClClassic, robust method, requires acidic conditions and basic workup. chemistrysteps.com
Transfer HydrogenationSodium formate, Pd/CUses a hydrogen donor instead of H₂ gas, often milder conditions. organic-chemistry.org
Hydride ReductionNaBH₄, NaBH(OAc)₃Sodium borohydride is a mild reducing agent often used in reductive amination of carbonyls. organic-chemistry.orgresearchgate.net

The synthesis of N-substituted analogues of this compound can be achieved by derivatizing the primary amino group of the final product. These methods allow for the introduction of a wide variety of alkyl or acyl groups.

N-Alkylation : The primary aniline can be alkylated using alkyl halides. However, this method can be difficult to control and may lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium salts. A more controlled method for mono-alkylation is reductive amination, where the primary aniline is reacted with an aldehyde or ketone to form an imine, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). organic-chemistry.org Direct N-methylation can also be achieved using methanol over an acid catalyst at high temperatures. wikipedia.org

N-Acylation : The reaction of the aniline with an acyl chloride or anhydride in the presence of a base (like pyridine or triethylamine) readily forms the corresponding amide. This is often used as a protecting group strategy, as the amide is less activating towards electrophilic aromatic substitution than the free amine. libretexts.org The acetyl group can be removed later by hydrolysis. libretexts.org

Mannich Reaction : This reaction can be used to introduce aminomethyl groups onto the aniline nitrogen, although it can be complex for primary anilines. It involves reacting the aniline with an aldehyde (like formaldehyde) and a secondary amine. google.com

These N-substitution reactions significantly expand the library of accessible phenoxy-aniline analogues for further study.

Introduction and Functionalization of Substituents

tert-Pentyl Group Incorporation on the Phenoxy Ring

The tert-pentyl (or tert-amyl) group is introduced onto the phenol ring via a Friedel-Crafts alkylation reaction. jk-sci.com This electrophilic aromatic substitution involves reacting phenol with a tert-pentylating agent in the presence of an acid catalyst. Common alkylating agents include tert-amyl alcohol, tert-amyl chloride, or isoamylene (2-methyl-2-butene).

The reaction is typically catalyzed by Brønsted acids like sulfuric acid, perchloric acid, or benzenesulphonic acid, or Lewis acids. jk-sci.comresearchgate.net Acidic cation-exchange resins are also effective and offer the advantage of being easily separable from the reaction mixture. google.com The hydroxyl group of phenol is a strong ortho-, para-director. Due to the steric bulk of the tert-pentyl group, substitution occurs predominantly at the less hindered para-position, leading to the desired intermediate, 4-tert-pentylphenol. google.comcymitquimica.com

Reaction conditions can be optimized to maximize the yield of the mono-alkylated para-product and minimize the formation of ortho-isomers and di- or tri-alkylated byproducts. google.com Using an excess of the phenol reactant can help reduce polyalkylation. jk-sci.com

Table 1: Representative Conditions for Friedel-Crafts Alkylation of Phenol

Alkylating Agent Catalyst Temperature (°C) Key Findings
tert-Amyl Alcohol Benzenesulphonic Acid 80-120 Yield and selectivity depend on molar ratio and temperature. researchgate.net
tert-Butyl Alcohol Ionic Liquid [HIMA]OTs 70 High conversion (100%) achieved in 120 minutes. acs.org

Regioselective Synthesis and Isomer Control in Phenoxyaniline (B8288346) Formation

The formation of the central diaryl ether linkage is the critical step in assembling the phenoxyaniline core. This can be achieved through two primary strategies: forming the C-O bond via nucleophilic aromatic substitution (e.g., Ullmann ether synthesis) or forming the C-N bond (e.g., Buchwald-Hartwig amination). Regioselectivity is paramount to ensure the correct connectivity between the two aromatic rings.

Ullmann Condensation: The traditional method for forming diaryl ethers is the Ullmann condensation, which involves the coupling of a phenol with an aryl halide using a copper catalyst at high temperatures. wikipedia.orgsynarchive.comorganic-chemistry.org In this context, one could react 4-tert-pentylphenol with a 4-halo-2-methylaniline derivative (e.g., 4-bromo-2-methylaniline). The reaction typically requires a base to deprotonate the phenol and high-boiling polar solvents. wikipedia.org A significant drawback of the classic Ullmann reaction is the harsh conditions and often moderate yields. wikipedia.org Modern modifications using ligands like N,N-dimethylglycine can facilitate the reaction under milder conditions (e.g., 90 °C). organic-chemistry.org

To construct the target molecule, a plausible Ullmann route would be:

Route A (C-O bond formation): Coupling of 4-tert-pentylphenol with 1-bromo-2-methyl-4-nitrobenzene, followed by reduction of the nitro group. The electron-withdrawing nitro group activates the aryl halide, making this a viable approach. wikipedia.org

Buchwald-Hartwig Amination: A more contemporary and versatile method is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.org This cross-coupling reaction forms a C-N bond between an aryl halide (or triflate) and an amine. libretexts.orgorganic-chemistry.org It generally proceeds under much milder conditions than the Ullmann reaction and exhibits broad functional group tolerance. wikipedia.org The choice of palladium catalyst and, crucially, the phosphine ligand is key to achieving high efficiency and yield. nih.govbeilstein-journals.org

A potential Buchwald-Hartwig strategy would involve:

Route B (C-N bond formation): Coupling of 2-methyl-4-aminophenol with a 4-tert-pentyl-substituted aryl halide. However, the presence of the free hydroxyl group on the aniline can complicate the reaction.

Route D (C-N bond formation): A highly convergent approach involves coupling 4-(4-tert-pentylphenoxy)aniline with a 2-methyl-substituted aryl halide. This again requires the synthesis of a complex starting material.

Given the precursors, Route A (Ullmann) is a very direct strategy. Alternatively, a Buchwald-Hartwig C-O coupling (etherification), a variation of the amination reaction, could also be employed to couple 4-tert-pentylphenol with 1-bromo-2-methyl-4-nitrobenzene under milder conditions than the copper-catalyzed equivalent.

Optimization of Synthetic Routes for Scalability and Purity

Optimizing the synthesis of this compound for industrial-scale production involves maximizing yield, ensuring high purity, minimizing costs, and improving process safety and environmental impact.

For the Friedel-Crafts alkylation step, optimization focuses on catalyst selection. While traditional liquid acid catalysts are effective, they pose challenges in separation and waste disposal. The use of solid acid catalysts, such as zeolites or ion-exchange resins, is advantageous for scalability as they can be easily recovered by filtration and potentially reused, simplifying product purification. google.com Process parameters like temperature and reactant ratios are fine-tuned to maximize the formation of the desired 4-tert-pentylphenol isomer while suppressing the formation of ortho- and poly-alkylated products. google.com

In the crucial coupling step , the choice between an improved Ullmann condensation and a Buchwald-Hartwig reaction has significant implications for scalability.

Ullmann Route: While copper is significantly cheaper than palladium, traditional Ullmann reactions require high temperatures and stoichiometric amounts of copper, leading to high energy consumption and waste streams. wikipedia.orgwikipedia.org Optimization efforts focus on using modern catalytic systems with specific ligands (e.g., diamines, N,N-dimethylglycine) that allow the reaction to proceed at lower temperatures (~90-120 °C) with lower catalyst loadings, thus improving the process's economic and environmental profile. organic-chemistry.org

Buchwald-Hartwig Route: Palladium catalysts are expensive, but they are highly efficient, often requiring very low catalyst loadings (mol %). nih.gov Optimization involves screening different generations of catalysts and ligands to find the most active system that minimizes reaction time and palladium usage. beilstein-journals.org For large-scale synthesis, catalyst recovery and recycling are critical economic considerations. The choice of base and solvent is also optimized to ensure high yields and easy product isolation. nih.gov

Final purification of the product is typically achieved through recrystallization or distillation. The choice of solvent for recrystallization is critical for obtaining high-purity crystals and maximizing recovery of the final product. Process analytical technology (PAT) can be implemented to monitor reaction progress and impurity profiles in real time, allowing for better control and optimization of the manufacturing process.

Table 2: Comparison of Coupling Methodologies

Feature Ullmann Condensation Buchwald-Hartwig Amination/Etherification
Catalyst Copper (Cu) Palladium (Pd)
Typical Conditions High temperature (>150 °C), polar solvents wikipedia.org Mild temperature (RT to ~120 °C) nih.gov
Catalyst Cost Low High
Substrate Scope Often requires activated aryl halides wikipedia.org Very broad, high functional group tolerance wikipedia.org
Ligands Traditional: None. Modern: Diamines, amino acids organic-chemistry.org Essential: Bulky, electron-rich phosphines (e.g., XPhos) or N-heterocyclic carbenes beilstein-journals.org

| Scalability Issues | High energy cost, metal waste | Catalyst cost, recovery, and ligand synthesis |

Chemical Reactivity and Transformation Studies of 2 Methyl 4 4 Tert Pentyl Phenoxy Aniline

Electrophilic Aromatic Substitution Reactions on the Phenoxy and Aniline (B41778) Moieties

The structure of 2-Methyl-4-[4-(tert-pentyl)phenoxy]aniline presents two aromatic rings susceptible to electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are governed by the electronic effects of the substituents on each ring.

The aniline ring contains a strongly activating amino (-NH₂) group and a moderately activating methyl (-CH₃) group. The amino group is a powerful ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic system, stabilizing the intermediate arenium ion. researchgate.netmdpi.com The methyl group also directs ortho and para via an inductive effect and hyperconjugation. google.com Given their positions, these groups work in concert to activate the positions ortho and para to the amino group. Specifically, the positions ortho to the amino group (and meta to the methyl and phenoxy groups) are expected to be the most nucleophilic and therefore the primary sites of electrophilic attack.

The phenoxy ring is substituted with an activating tert-pentyl group and the deactivating, yet ortho-, para-directing, ether linkage to the aniline moiety. The bulky tert-pentyl group can sterically hinder the ortho positions, potentially favoring substitution at the para position.

In acidic media, the amino group of the aniline is protonated to form an anilinium ion (-NH₃⁺), which is a strongly deactivating and meta-directing group. nih.gov Under such conditions, electrophilic substitution would be significantly slower and would be directed to the meta position relative to the anilinium group. However, the phenoxy ring would remain activated, making it the more likely site for substitution under strongly acidic conditions.

Illustrative Electrophilic Aromatic Substitution Reactions:

Reaction Electrophile Expected Major Product(s) on Aniline Ring Expected Major Product(s) on Phenoxy Ring
NitrationNO₂⁺2-Methyl-4-[4-(tert-pentyl)phenoxy]-5-nitroaniline2-Methyl-4-[4-(tert-pentyl)-2-nitrophenoxy]aniline
BrominationBr⁺5-Bromo-2-methyl-4-[4-(tert-pentyl)phenoxy]aniline2-Methyl-4-[2-bromo-4-(tert-pentyl)phenoxy]aniline
Friedel-Crafts AcylationRCO⁺1-(5-Amino-4-methyl-2-(4-(tert-pentyl)phenoxy)phenyl)ethan-1-one1-(2-(4-Amino-3-methylphenoxy)-5-(tert-pentyl)phenyl)ethan-1-one

Nucleophilic Reactions Involving the Amine Functionality

The primary amino group of this compound is a key site for nucleophilic reactions, such as N-alkylation and N-acylation. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, attacking electrophilic carbon centers.

N-alkylation can be achieved with alkyl halides, though polyalkylation can be a competing side reaction. Reductive amination, involving the reaction of the aniline with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for the synthesis of secondary or tertiary amines.

N-acylation, the reaction with acyl halides or anhydrides, is typically a straightforward and high-yielding reaction that forms a stable amide linkage. This reaction is often used to protect the amino group during other transformations.

Table of Nucleophilic Reactions of the Amine Functionality:

Reaction Type Reagent Product Type
N-AlkylationAlkyl Halide (e.g., CH₃I)Secondary or Tertiary Amine
Reductive AminationAldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN)Secondary or Tertiary Amine
N-AcylationAcyl Halide or Anhydride (e.g., Acetyl Chloride)Amide

Oxidation Reactions and Investigation of Oxidized Derivatives

The aniline moiety is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation can yield nitroso compounds, while stronger oxidants can produce nitro derivatives. mdpi.comnih.gov The oxidation of anilines can also lead to the formation of colored dimeric and polymeric products, such as azoxybenzenes, azobenzenes, and aniline black. google.com

The oxidation of substituted anilines can be influenced by the electronic nature of the substituents. The presence of electron-donating groups, such as the methyl and phenoxy groups in the target molecule, can facilitate oxidation.

A significant area of investigation for oxidized derivatives of anilines is the formation of quinone-imines. These compounds are highly reactive electrophiles and can be formed through the oxidation of p-aminophenols or p-phenylenediamines. While this compound is not a p-aminophenol, oxidative metabolism could potentially lead to hydroxylated intermediates that could then be oxidized to quinone-imine species.

Potential Oxidation Products of this compound:

Oxidizing Agent Potential Product(s)
Hydrogen PeroxideNitroso or Nitro derivatives, Azoxybenzene
Peracetic AcidNitro derivative
Enzymatic Oxidation (e.g., in vivo)Hydroxylated metabolites, Quinone-imine intermediates

Reduction Reactions of Amine and Aromatic Systems

The aromatic rings of this compound can be reduced to their corresponding cyclohexyl derivatives through catalytic hydrogenation. This process typically requires high pressures of hydrogen gas and a noble metal catalyst, such as platinum, palladium, or rhodium. ustc.edu.cnajol.info The specific conditions of the hydrogenation can influence the stereochemistry of the resulting saturated rings.

Selective hydrogenation of one aromatic ring over the other would be challenging but might be achievable under carefully controlled conditions or with specific catalysts. The aniline ring, being more electron-rich, might be more readily hydrogenated under certain catalytic systems.

It is important to note that if the molecule contains nitro groups from a previous oxidation step, these can be selectively reduced to the amino group using a variety of reagents, including catalytic hydrogenation with palladium on carbon, or metals such as tin or iron in acidic media.

Overview of Potential Reduction Reactions:

Reaction Type Reagents Product
Catalytic Hydrogenation of Aromatic RingsH₂, PtO₂ or Rh/C2-Methyl-4-[4-(tert-pentyl)cyclohexyloxy]cyclohexylamine
Reduction of a Nitro Group (if present)H₂, Pd/C or Sn/HClAmino-substituted derivative

Metal-Catalyzed Transformations and Cross-Coupling Reactions

The aniline moiety of this compound is a suitable substrate for various metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. jetir.orgjustia.com This palladium-catalyzed reaction allows for the formation of C-N bonds, enabling the synthesis of more complex diaryl or alkylaryl amines. In this reaction, the aniline would act as the nucleophilic component, coupling with an aryl or vinyl halide or triflate.

For the molecule to participate as the electrophilic partner in cross-coupling reactions like Suzuki or Stille couplings, the aniline or phenoxy ring would first need to be functionalized with a halide or triflate group.

Examples of Metal-Catalyzed Cross-Coupling Reactions:

Reaction Name Role of the Compound Coupling Partner Catalyst System (Typical) Product Type
Buchwald-Hartwig AminationNucleophileAryl Halide/TriflatePd(OAc)₂ with a phosphine ligand (e.g., XPhos, SPhos)Diaryl or Alkylaryl Amine
Suzuki CouplingElectrophile (after halogenation)Arylboronic AcidPd(PPh₃)₄ and a baseBiaryl derivative

Formation of Schiff Bases and Other Imine Derivatives

The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. unn.edu.ng This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by the elimination of water.

The formation of Schiff bases is a versatile method for creating new C=N bonds and is widely used in the synthesis of various biologically active compounds and ligands for metal complexes. The reaction is generally reversible and can be driven to completion by removing water from the reaction mixture.

General Scheme for Schiff Base Formation:

Carbonyl Compound Reaction Conditions Product
Aldehyde (R-CHO)Acid catalyst (e.g., acetic acid), reflux in a suitable solventN-(Aryl)-R-imine
Ketone (R₂C=O)Acid catalyst, often with azeotropic removal of waterN-(Aryl)-R₂-imine

Reactivity Towards Specific Chemical Reagents (e.g., Glutathione)

The reactivity of this compound with biological nucleophiles like glutathione (GSH) is of toxicological interest. Aniline derivatives can undergo metabolic activation to form reactive intermediates that can covalently bind to cellular macromolecules.

One proposed mechanism involves the oxidation of the aniline to a nitroso intermediate, which can then react with the thiol group of glutathione to form a sulfinamide adduct. Another potential pathway involves the oxidation of one of the aromatic rings to form an epoxide or a quinone-imine, both of which are electrophilic and can be trapped by glutathione. The formation of such adducts can be a detoxification pathway, but it can also be an indicator of the formation of reactive metabolites that may lead to toxicity.

Potential Glutathione Adducts of Metabolically Activated this compound:

Reactive Intermediate Type of Adduct Site of Conjugation
Nitroso-derivativeSulfinamideNitrogen atom of the aniline
Arene Oxide/Quinone-imineThioetherAromatic carbon atom

Structure Activity Relationship Sar Studies of 2 Methyl 4 4 Tert Pentyl Phenoxy Aniline Derivatives

Influence of Phenoxy and tert-Pentyl Groups on Molecular Recognition and Binding

The phenoxy and tert-pentyl groups are significant contributors to the molecular interactions of 2-Methyl-4-[4-(tert-pentyl)phenoxy]aniline. The diaryl ether linkage (phenoxy group) provides a specific conformational orientation that is often crucial for fitting into the binding pockets of target proteins. This ether bond allows for a degree of rotational freedom, which can be essential for achieving an optimal binding conformation.

The tert-pentyl group, a bulky and hydrophobic substituent, plays a key role in establishing van der Waals and hydrophobic interactions with nonpolar regions of a binding site. The size and shape of this alkyl group are often critical for potency. Modification of this group can lead to significant changes in biological activity, highlighting its importance in molecular recognition. For instance, the replacement of the tert-pentyl group with smaller or larger alkyl groups, or with groups of different polarity, can drastically alter the binding affinity of the compound.

Impact of Aniline (B41778) Ring Substitution (e.g., Methyl Group) on Binding Affinity and Specificity

Substituents on the aniline ring have a pronounced effect on the binding affinity and specificity of this class of compounds. The methyl group in this compound, located ortho to the amine, can influence the molecule's electronic properties and steric profile.

The position and nature of substituents on the aniline ring can modulate the pKa of the amino group and its ability to form hydrogen bonds, which are often critical for anchoring the molecule to its biological target. Studies on related aniline derivatives have shown that the introduction of electron-donating or electron-withdrawing groups can fine-tune the electronic character of the ring, thereby affecting binding interactions. For example, a general trend observed in some aniline derivatives is that antioxidant activity increases with the incorporation of electron-donating groups and decreases with electron-withdrawing groups. acs.org

The table below illustrates how different substitutions on the aniline ring of a hypothetical series of analogs could influence their binding affinity, represented by the inhibitory concentration (IC50).

Compound Aniline Ring Substituent Position of Substituent Hypothetical IC50 (nM)
Analog A-H-150
Analog B-CH32- (ortho)75
Analog C-Cl3- (meta)200
Analog D-OCH34- (para)50

This data is illustrative and intended to demonstrate the potential impact of substitutions.

Steric and Electronic Effects of Substituents on Biological Response

The biological response of this compound derivatives is governed by a combination of steric and electronic effects of their substituents. Steric hindrance, introduced by bulky groups, can prevent the molecule from adopting the necessary conformation for effective binding or can physically block access to the binding site. acs.org Conversely, a certain degree of steric bulk may be required for optimal interaction.

Electronic effects influence the distribution of electron density within the molecule, affecting its polarity, ability to form hydrogen bonds, and reactivity. researchgate.net For instance, electron-withdrawing groups can enhance the acidity of an N-H proton, potentially altering its hydrogen-bonding capability. acs.org The interplay between these steric and electronic factors is complex, and optimizing biological activity often involves finding a balance between them. Research on Schiff bases derived from aniline has shown that electron-donating substituents can enhance biological activity against certain bacteria, whereas electron-withdrawing groups may favor a different tautomeric form of the molecule.

Conformational Flexibility and Its Role in Molecular Interactions

Conformational flexibility is a key determinant of how this compound and its derivatives interact with their biological targets. nih.gov The ability of a molecule to change its shape allows it to adapt to the topography of a binding site, a concept often described by the "induced fit" model of ligand-receptor binding. ias.ac.in The ether linkage in the phenoxy group is a primary source of flexibility in this molecule, allowing the two aromatic rings to rotate relative to each other.

This dynamic nature means the molecule does not exist in a single, rigid state but rather as an ensemble of different conformations. ias.ac.inosu.edu The specific conformation that is recognized and bound by a target protein may be one of several low-energy states available to the molecule in solution. osu.edu Computational studies, such as molecular dynamics simulations, are often used to explore the accessible conformational space of such molecules and to understand how flexibility influences binding affinity and specificity. osu.edu The relationship between conformational change and biological activity is a significant area of research, as compounds with flexible conformations are often more likely to exhibit biological activity efficiently. nih.gov

Optimization of Molecular Design for Targeted Research Applications

The insights gained from SAR studies are invaluable for the optimization of molecular design for specific research applications. mdpi.com By systematically modifying the structure of this compound, researchers can develop new derivatives with enhanced potency, selectivity, or other desirable properties. For example, if a particular biological target has a well-defined hydrophobic pocket, the tert-pentyl group might be modified to better fit this pocket, thereby increasing binding affinity.

This optimization process is iterative, often involving cycles of chemical synthesis, biological testing, and computational modeling. The goal is to build a comprehensive understanding of the SAR to guide the rational design of novel compounds. mdpi.com For instance, if SAR studies reveal that a hydrogen bond donor is required at a specific position, the aniline ring can be substituted accordingly. This targeted approach accelerates the discovery of lead compounds for further investigation in various fields of chemical and biological research. researchgate.net

Based on a comprehensive search for scientific literature, detailed computational and theoretical investigations specifically focused on the chemical compound This compound are not available in the public domain.

Therefore, it is not possible to provide the requested in-depth analysis and data for the following sections as outlined:

Computational and Theoretical Investigations of 2 Methyl 4 4 Tert Pentyl Phenoxy Aniline

Molecular Docking Simulations with Proposed Biological Targets

While general principles and methodologies for these computational techniques are well-documented for other aniline (B41778) derivatives and related compounds, specific research findings, data tables, and detailed discussions pertaining exclusively to 2-Methyl-4-[4-(tert-pentyl)phenoxy]aniline could not be located. Generating such an article without specific source data for this exact molecule would lead to speculation and would not meet the required standards of scientific accuracy.

Spectroscopic Property Predictions and Theoretical Spectra (e.g., IR, UV-Vis, NMR)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical spectra such as Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) can be simulated using various quantum chemical methods. Density Functional Theory (DFT) is a widely used approach for predicting vibrational and NMR spectra due to its balance of accuracy and computational cost. researchgate.net For electronic spectra, Time-Dependent Density Functional Theory (TD-DFT) is the most common method. nih.gov These computational predictions are invaluable for interpreting experimental data and understanding the electronic structure and vibrational modes of the molecule.

Vibrational Spectra Simulation and Interpretation

The theoretical vibrational spectrum of this compound can be calculated using DFT methods, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p). researchgate.netnih.gov This process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Following geometry optimization, the harmonic vibrational frequencies are calculated. These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov

The interpretation of the simulated vibrational spectrum involves the assignment of calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations of the chemical bonds and functional groups within the molecule. For instance, the N-H stretching vibrations of the aniline group are expected in the 3400-3500 cm⁻¹ region, while C-H stretching vibrations of the aromatic rings and the tert-pentyl group would appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. The C-O-C ether linkage would exhibit characteristic stretching vibrations as well.

Below is a hypothetical table of selected predicted IR vibrational frequencies for this compound, based on typical values for similar aromatic amines and ethers.

Table 1: Hypothetical Predicted IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹)
N-H Asymmetric Stretch 3480
N-H Symmetric Stretch 3395
Aromatic C-H Stretch 3050
Aliphatic C-H Stretch 2960
C=C Aromatic Stretch 1610
N-H Scissoring 1590
C-O-C Asymmetric Stretch 1240
C-N Stretch 1290
C-O-C Symmetric Stretch 1050

This table is for illustrative purposes and the values are not from a specific calculation on the target molecule.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties

TD-DFT is a powerful method for calculating the electronic excitation energies and oscillator strengths of molecules, which are crucial for understanding their UV-Vis absorption spectra. nih.gov The method involves calculating the response of the electron density to a time-dependent electric field. The calculated excitation energies correspond to the energies of vertical electronic transitions from the ground state to various excited states.

The electronic transitions are often described in terms of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a molecule like this compound, the HOMO is likely to be localized on the electron-rich aniline and phenoxy moieties, while the LUMO may be distributed over the aromatic system. The energy difference between the HOMO and LUMO provides a first approximation of the energy of the lowest electronic transition.

It is important to note that the accuracy of TD-DFT can be limited for certain types of electronic excitations, particularly for charge-transfer states, where some functionals may provide inaccurate predictions. researchgate.net

Below is a hypothetical table of predicted electronic transitions for this compound.

Table 2: Hypothetical Predicted Electronic Transitions for this compound

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S₀ → S₁ 4.13 300 0.15
S₀ → S₂ 4.59 270 0.28
S₀ → S₃ 5.17 240 0.45

This table is for illustrative purposes and the values are not from a specific calculation on the target molecule.

Investigation of Intermolecular Interactions and Complex Formation (e.g., with Graphene)

The study of intermolecular interactions is crucial for understanding the behavior of molecules in condensed phases and their potential applications in materials science. The interaction of this compound with surfaces like graphene can be investigated using computational methods. These studies typically employ DFT with dispersion corrections or force field-based molecular dynamics simulations to model the non-covalent interactions between the molecule and the graphene sheet.

Key aspects of such an investigation would include determining the preferred adsorption geometry of the molecule on the graphene surface, calculating the adsorption energy to quantify the strength of the interaction, and analyzing the electronic structure of the complex to understand phenomena such as charge transfer. aps.org The interaction is expected to be dominated by van der Waals forces, specifically π-π stacking between the aromatic rings of the molecule and the graphene lattice. The tert-pentyl group, being bulky and aliphatic, would influence the orientation of the molecule on the surface.

Charge transfer between the molecule and graphene can lead to doping of the graphene, altering its electronic properties. aps.org The direction and magnitude of the charge transfer would depend on the alignment of the energy levels of the molecule and the work function of graphene.

Below is a hypothetical table summarizing the calculated interaction properties of this compound with graphene.

Table 3: Hypothetical Interaction Properties of this compound with Graphene

Property Calculated Value
Adsorption Energy (kcal/mol) -15.2
Equilibrium Distance (Å) 3.1
Charge Transfer (e) +0.05 (from molecule to graphene)

This table is for illustrative purposes and the values are not from a specific calculation on the target molecule.

Applications in Advanced Materials Science and Chemistry

A Versatile Building Block in Organic Synthesis

The chemical reactivity of 2-Methyl-4-[4-(tert-pentyl)phenoxy]aniline, stemming from the presence of the primary amine group and the substituted aromatic rings, positions it as a key intermediate in a variety of organic reactions. The amine functionality serves as a nucleophile, allowing for the formation of new carbon-nitrogen bonds, a cornerstone of many synthetic pathways.

Furthermore, the amino group can be readily transformed into other functional groups. Diazotization, a reaction of primary aromatic amines with nitrous acid, converts the amine into a diazonium salt. This intermediate is highly versatile and can undergo a plethora of subsequent reactions, including Sandmeyer, Schiemann, and Gomberg-Bachmann reactions, to introduce a wide range of substituents onto the aromatic ring. This versatility makes this compound a potentially valuable precursor for creating a library of complex organic molecules.

The phenoxy ether linkage within the molecule is generally stable, allowing for selective reactions at the amine site. This stability is crucial for its role as a building block, ensuring that the core structure remains intact while modifications are made to other parts of the molecule.

A Promising Precursor for Advanced Polymers

The bifunctional nature of this compound, possessing a reactive amine group, makes it a suitable monomer for the synthesis of various classes of polymers, including polyanilines, polyamides, and polyurethanes. The specific substituents on the aromatic rings can significantly influence the properties of the resulting polymers.

Polyanilines: The polymerization of aniline (B41778) and its derivatives is a well-established method for producing conducting polymers. The copolymerization of 2-methylaniline with aniline has been shown to enhance the solubility of the resulting polymer, although it may lead to a decrease in electrical conductivity. rroij.com The presence of the bulky tert-pentylphenoxy group in this compound could further improve solubility and processability, which are often challenges in the field of conducting polymers.

Polyurethanes: Polyurethanes are formed by the reaction of a diisocyanate with a diol. While anilines are not direct precursors for polyurethanes, they can be converted to isocyanates, which are key monomers for polyurethane synthesis. The specific structure of the isocyanate derived from this compound would influence the final properties of the polyurethane, such as its flexibility, hardness, and thermal stability.

An Intermediate for Specialty Chemicals and Functional Materials

The unique combination of a reactive amine, a stable ether linkage, and bulky alkyl and methyl groups makes this compound a valuable intermediate in the synthesis of a wide array of specialty chemicals and functional materials. These materials often possess tailored properties for specific high-performance applications.

The synthesis of complex diphenylamines, for example, can be achieved through the reaction of an aniline with a phenol (B47542). google.com These compounds are important intermediates for dyes, agricultural chemicals, and other specialty applications. The structure of this compound makes it a candidate for creating novel diphenylamine (B1679370) derivatives with potentially enhanced solubility or other desirable characteristics due to the tert-pentyl group.

Furthermore, the phenoxy-aniline scaffold is found in various pharmacologically active compounds and ligands for transition metal catalysts. For instance, transition-metal permethylindenyl-phenoxy (PHENI*) complexes have shown exceptional activity in ethylene (B1197577) polymerization. nih.gov The substitution pattern on the phenoxy ring plays a crucial role in the catalytic performance. The specific structure of this compound could be adapted for the synthesis of novel ligands for catalysis or biologically active molecules.

The development of functional materials with specific optical, electronic, or thermal properties often relies on the precise design of molecular building blocks. The combination of functionalities in this compound offers a platform for creating new molecules with tailored characteristics for applications in fields such as organic electronics, sensors, and high-performance coatings.

Applications in Dye and Pigment Chemistry

Aromatic amines are fundamental components in the synthesis of a vast range of dyes and pigments. The amino group serves as a key functionality for the formation of the chromophoric systems responsible for color.

Specifically, primary aromatic amines are essential for the production of azo dyes, which constitute the largest class of synthetic colorants. The synthesis involves the diazotization of the aniline derivative, followed by a coupling reaction with a suitable coupling component, such as a phenol or another aromatic amine. The color of the resulting azo dye is determined by the electronic properties of the substituents on both the diazonium salt and the coupling component. The presence of the methyl and tert-pentylphenoxy groups in this compound would be expected to influence the final color of the dye, likely shifting it towards longer wavelengths (a bathochromic shift) and potentially improving its solubility in organic media and lightfastness.

While specific examples of dyes synthesized directly from this compound are not prominent in the scientific literature, the general principles of dye chemistry strongly support its potential in this field. The bulky tert-pentyl group could also play a role in reducing aggregation of the dye molecules, which can affect the brightness and intensity of the color.

The versatility of this compound as a precursor allows for its incorporation into various classes of colorants, extending beyond azo dyes to other types where an aromatic amine is a key building block. This makes this compound a compound of interest for the development of new colorant systems with tailored properties for diverse applications, from textiles and plastics to inks and coatings.

Biological Activity and Mechanistic Studies in Vitro and Experimental Models

Investigation of Anticancer Potential in Cancer Cell Lines

Scientific literature lacks any studies investigating the anticancer potential of 2-Methyl-4-[4-(tert-pentyl)phenoxy]aniline in cancer cell lines.

Inhibition of Cancer Cell Proliferation (e.g., MCF-7, A549)

There is no published research on the effect of this compound on the proliferation of cancer cell lines such as the human breast adenocarcinoma cell line, MCF-7, or the human lung carcinoma cell line, A549. Therefore, data on its inhibitory concentration (IC₅₀) or other measures of antiproliferative activity are nonexistent.

Elucidation of Selective Toxicity Mechanisms in Cellular Models

As there are no studies on the cytotoxic effects of this compound on cancer cells, there is also no information regarding its selective toxicity towards cancerous versus non-cancerous cells or the underlying mechanisms of any potential selectivity.

Evaluation of Antioxidant Capacity and Mechanisms

No investigations into the antioxidant capacity of this compound have been reported in the scientific literature.

Radical Scavenging Assays (e.g., DPPH)

There are no available data from radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, to quantify the potential antioxidant activity of this compound.

Protection Against Oxidative Damage in Experimental Biological Systems

In the absence of any antioxidant studies, there is no evidence to suggest that this compound can protect experimental biological systems from oxidative damage.

Biochemical Studies on Interaction with Specific Biological Targets

No biochemical studies have been published that explore the interaction of this compound with any specific biological targets, such as enzymes or receptors.

Enzyme Modulation and Receptor Binding Investigations

The structural motif of this compound suggests potential interactions with various enzymes and receptors, a concept supported by studies on analogous compounds. Phenoxy aniline (B41778) derivatives are known to exhibit biological activity. For instance, the simpler analog, 2-phenoxyaniline (B124666), is recognized as an anti-inflammatory agent that preferentially inhibits the cyclooxygenase-2 (COX-2) enzyme over COX-1. chemicalbook.com The COX family of enzymes is critical in the inflammatory pathway, converting arachidonic acid into prostaglandins (B1171923). caldic.com Selective inhibition of COX-2 is a key feature of modern non-steroidal anti-inflammatory drugs (NSAIDs), as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov

Derivatives of the aniline scaffold have also been explored for their ability to modulate other enzyme systems. For example, certain aniline derivatives can modulate quorum sensing (QS) regulated by LuxR, indicating that the aniline motif can fit within the binding sites of bacterial regulatory proteins. mdpi.com Furthermore, other studies have investigated aniline derivatives as inhibitors of kinases like Fyn and GSK-3β, which are involved in neuroinflammatory and neurodegenerative processes. acs.org The ability of these related structures to bind to and modulate the activity of such a diverse range of enzymes suggests that this compound could also possess enzyme-modulating capabilities.

Molecular Mechanism of Action Elucidation within Cellular Contexts

The molecular mechanisms underlying the activity of phenoxy aniline structures often involve their interaction with specific pockets within target enzymes. Molecular modeling of chrysin (B1683763) derivatives, which also feature aromatic rings capable of fitting into enzyme active sites, shows that they can inhibit COX-2. nih.gov These models suggest that hydrogen bonds can form between the compound and key amino acid residues, such as Tyr355, within the COX-2 binding pocket. nih.gov This type of interaction could be a plausible mechanism for phenoxy aniline compounds as well.

The mechanism of enzyme inhibition can also involve acting as a structural analog to the enzyme's natural substrate. Kynurenine monooxygenase (KMO), an enzyme in the tryptophan metabolism pathway, is a target for treating neurodegenerative diseases. nih.gov Inhibitors designed as structural analogs of the substrate, L-kynurenine, have been shown to effectively block the enzyme. nih.gov Given the structural complexity of this compound, it could potentially act as a competitive inhibitor for various enzymes by mimicking the structure of their endogenous ligands. In cellular models, the anti-inflammatory effects of related compounds have been linked to the suppression of pro-inflammatory mediators. The inhibition of enzymes like COX-2 and inducible nitric oxide synthase (iNOS) leads to a decrease in the production of prostaglandins and nitric oxide, respectively, in macrophage cell lines stimulated by lipopolysaccharide (LPS). caldic.comnih.gov

Studies on Anti-inflammatory and Antinociceptive Properties in Animal Models

The anti-inflammatory and pain-reducing (antinociceptive) potential of compounds related to this compound has been demonstrated in various animal models.

A series of 4-(methylsulfonyl)aniline (B1202210) derivatives were evaluated for in vivo anti-inflammatory activity using the carrageenan-induced paw edema model in rats, a standard method for assessing acute inflammation. nih.govuobaghdad.edu.iq In these studies, several derivative compounds produced a significant reduction in paw edema, with some showing activity greater than or comparable to the standard drug, diclofenac (B195802) sodium. nih.govuobaghdad.edu.iq Similarly, studies on 9-anilinoacridine (B1211779) and 9-phenoxyacridine (B3049667) derivatives found that they could suppress the release of chemical mediators from inflammatory cells like mast cells, neutrophils, and macrophages, indicating potent anti-inflammatory effects. nih.gov

The antinociceptive properties of aniline derivatives have been evaluated using models of both thermal and chemical pain in mice. nih.gov In the tail-immersion test, which measures response to a thermal pain stimulus, certain amine analogs of phencyclidine incorporating an aniline moiety showed significant analgesic effects. nih.gov The formalin test, which induces a biphasic pain response, was also used to assess these compounds, with some derivatives showing effectiveness in reducing chemical-induced pain. nih.gov These findings in animal models, although not on the exact title compound, suggest that the core aniline structure is a viable pharmacophore for developing new anti-inflammatory and antinociceptive agents.

Table 1: Anti-inflammatory Activity of Related Aniline Derivatives in Animal Models This table is representative of studies on compounds structurally related to this compound and does not represent data for the title compound itself.

Compound Type Animal Model Assay Observed Effect Reference
4-(Methylsulfonyl)aniline Derivatives Rat Carrageenan-induced paw edema Significant reduction in paw edema, comparable or superior to diclofenac uobaghdad.edu.iq
2-Substituted Benzimidazole Derivatives Mice Carrageenan-induced paw edema Anti-inflammatory effect comparable to diclofenac sodium nih.gov
9-Anilinoacridine Derivatives Rat Mast cell degranulation Potent inhibition of mediator release nih.gov
Phencyclidine Amine Analogs Mice Tail immersion test (thermal pain) Increased antinociceptive effects compared to control nih.gov
Phencyclidine Amine Analogs Mice Formalin test (chemical pain) Effectiveness in reducing late-phase formalin-induced pain nih.gov

Antimicrobial Properties and Activity of Derivatives (e.g., Schiff Bases)

While the antimicrobial properties of this compound itself are not documented, its derivatives, particularly Schiff bases, have been a significant focus of antimicrobial research. Schiff bases are compounds containing an imine or azomethine group (>C=N–) and are readily synthesized by the condensation of primary amines, such as aniline derivatives, with aldehydes or ketones. internationaljournalcorner.comnih.gov

Numerous studies have shown that Schiff bases derived from substituted anilines possess a broad spectrum of antimicrobial activities. internationaljournalcorner.comderpharmachemica.com These compounds have been tested against various pathogenic microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans). internationaljournalcorner.comresearchgate.net In many cases, these synthetic Schiff bases exhibit moderate to good antimicrobial activity, with some showing potency greater than standard antibiotic drugs like amoxicillin. internationaljournalcorner.com The antimicrobial efficacy of these compounds is often attributed to the presence of the imine group, which can interfere with normal cell processes in microorganisms. researchgate.net The specific substituents on the aniline and aldehyde rings can significantly influence the level of activity, with electron-withdrawing groups sometimes enhancing the antimicrobial effect. researchgate.net

Table 2: Antimicrobial Activity of Representative Schiff Bases Derived from Substituted Anilines This table summarizes findings for various aniline-derived Schiff bases to indicate the potential antimicrobial activity of derivatives of this compound.

Schiff Base Derivative Source Target Microorganisms Key Findings Reference
Salicylaldehyde and para-substituted aniline S. aureus, E. coli, P. aeruginosa, C. albicans Moderate to good activity; electron-withdrawing groups enhanced activity. MICs ranged from 50-500 µg/mL. researchgate.net
1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone and various aldehydes E. coli, Bacillus subtilis, Candida species Synthesized Schiff bases were more active than standard antibacterial and antifungal drugs. internationaljournalcorner.com
Chloro, nitro, and methyl substituted benzaldehydes and anilines E. coli, S. typhi, S. aureus, P. vulgaris Compounds showed remarkable activity against the tested bacteria. derpharmachemica.com
Benzoin, Salicylaldehyde, and Aminophenol Pathogenic bacteria and fungi Two of three synthesized compounds showed significant antimicrobial activities and pronounced cytotoxic effects. nih.gov
Camphor/fenchon and aniline derivatives Gram-positive and Gram-negative bacteria, yeasts, fungi Identified active compounds and suggested good prospects for further structural modification. researchgate.net

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Pathways

The future synthesis of 2-Methyl-4-[4-(tert-pentyl)phenoxy]aniline will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Current synthetic strategies for similar phenoxyaniline (B8288346) and diaryl ether structures often rely on traditional methods that may involve harsh reaction conditions, expensive catalysts, and the generation of significant waste. Future research is anticipated to focus on the development of more sustainable and atom-economical synthetic routes.

One promising area of exploration is the application of biocatalysis . The use of enzymes, such as nitroreductases, offers a green alternative for the synthesis of aniline (B41778) derivatives. These enzymatic reactions can proceed with high chemoselectivity under mild, aqueous conditions, thereby avoiding the need for high-pressure hydrogenation and precious-metal catalysts. nih.gov For the diaryl ether component, the use of nanocatalysts , such as copper oxide nanoparticles, in Ullmann-type C-O cross-coupling reactions presents another sustainable pathway. nih.gov These nanocatalysts can be recycled and reused, offering both economic and environmental benefits.

Furthermore, flow chemistry represents a significant advancement in chemical synthesis that could be applied to the production of this compound. Continuous flow reactors allow for precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. tandfonline.com Superheated flow conditions, in particular, can accelerate reaction rates and reduce the need for catalysts. tandfonline.com

Synthetic Approach Potential Advantages Key Research Focus
BiocatalysisHigh selectivity, mild conditions, reduced waste nih.govIdentification of suitable enzymes, process optimization
NanocatalysisCatalyst recyclability, high yields nih.govDevelopment of stable and efficient nanocatalysts
Flow ChemistryEnhanced control, scalability, improved safety tandfonline.comOptimization of reaction conditions in continuous flow systems

Advanced Computational Design and Predictive Modeling for Structure Optimization

Computational chemistry and in silico modeling are poised to play a pivotal role in the future research of this compound. These tools can accelerate the design of new analogues with optimized properties and predict their biological activities and potential toxicities, thereby reducing the need for extensive and costly experimental screening.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for correlating the chemical structure of a compound with its biological activity or a particular property. For aniline and diaryl ether derivatives, QSAR models have been successfully developed to predict various endpoints, including toxicity and inhibitory activity against specific biological targets. nih.govmdpi.comnih.gov Future research could focus on developing robust QSAR models for a series of this compound analogues to guide the synthesis of compounds with enhanced desired properties and reduced off-target effects.

Molecular docking simulations can provide insights into the potential binding modes of this compound with various biological targets. By understanding these interactions at a molecular level, researchers can rationally design modifications to the parent structure to improve binding affinity and selectivity. nih.gov This approach has been used to design inhibitors for a range of enzymes and receptors. service.gov.uk

Predictive toxicology modeling is another crucial area for future computational research. Given that aniline and its derivatives can exhibit toxicity, in silico models can be employed to predict the potential adverse effects of this compound and its analogues. nih.govtandfonline.com This early-stage assessment of potential toxicity can help prioritize the synthesis of safer chemical entities.

Computational Method Application Anticipated Outcome
QSARPredicting biological activity and properties nih.govmdpi.comnih.govGuidance for designing more potent and selective analogues
Molecular DockingSimulating binding to biological targets nih.govUnderstanding of molecular interactions and rational drug design
Predictive ToxicologyAssessing potential adverse effects nih.govtandfonline.comEarly identification of potentially toxic compounds

Exploration of New Application Domains beyond Current Research

The structural features of this compound suggest its potential utility in a variety of application domains that warrant future investigation. The phenoxyaniline scaffold is present in a number of biologically active compounds, indicating that this molecule could be a valuable starting point for drug discovery programs. nih.gov

One potential area of application is in the development of pharmaceuticals . Diaryl ether motifs are found in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimalarial properties. mdpi.comacs.org For instance, substituted diaryl ethers have been investigated as inhibitors of malarial enoyl acyl carrier protein reductase. nih.gov Furthermore, phenoxyaniline derivatives have been explored for the treatment of ischemic diseases. google.com Future research could involve screening this compound and its derivatives for activity against a panel of therapeutic targets.

The compound could also find applications in the field of agrochemicals . Diaryl ethers are a known class of herbicides, fungicides, and insecticides. acs.org The specific substitution pattern of this compound may confer novel pesticidal properties that could be explored.

Finally, the field of materials science offers another avenue for exploration. Phenoxyaniline and its derivatives have been investigated for their use in organoelectronics, photophysics, and as components of dyes and polymers. nih.govyufenggp.com The unique electronic and photophysical properties of this compound could be harnessed for the development of new functional materials.

Further Elucidation of Detailed Biological Mechanisms and Target Identification

A critical aspect of future research will be to unravel the detailed biological mechanisms of action of this compound and to identify its specific molecular targets. This knowledge is fundamental for both therapeutic development and risk assessment.

Given the structural similarity to other biologically active molecules, it is plausible that this compound interacts with specific enzymes or receptors. For example, the metabolism of similar diaryl ethers is often mediated by cytochrome P450 (CYP) enzymes . nih.govdigitellinc.comnih.gov Investigating the interaction of this compound with various CYP isozymes will be crucial to understanding its metabolic fate and potential for drug-drug interactions. wikipedia.org

The presence of the tert-pentylphenol moiety raises considerations about potential endocrine-disrupting effects . Alkylphenols are known to interact with estrogen receptors and can disrupt normal endocrine function. tandfonline.comnih.govnih.govcore.ac.uk Therefore, a thorough evaluation of the endocrine activity of this compound is warranted. industrialchemicals.gov.au

Furthermore, the aniline component of the molecule suggests that potential neurotoxic effects should be investigated. Aniline and some of its derivatives have been shown to induce neurotoxicity. nih.govnih.gov Mechanistic studies could explore the potential for this compound to affect neuronal function and viability.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 2-Methyl-4-[4-(tert-pentyl)phenoxy]aniline in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to prevent skin/eye contact.
  • Work in a fume hood to minimize inhalation risks.
  • Store the compound in a dry, ventilated area away from heat, ignition sources, and incompatible substances (e.g., strong oxidizers). Use airtight containers to prevent moisture absorption .
  • In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of according to hazardous waste regulations.

Q. How can the purity of this compound be assessed using chromatographic techniques?

  • Methodological Answer :

  • HPLC-TOF : Prepare a solution in methanol (0.1–1.0 mg/mL) and analyze using a C18 column with a mobile phase of acetonitrile/water (70:30 v/v). Compare the measured exact mass (e.g., 310.2045) to the theoretical value; a Δppm < 1.0 confirms purity .
  • GC-MS : Use electron ionization (EI) at 70 eV with a DB-5MS column. Monitor for characteristic fragments (e.g., m/z 289 [M+H]⁺ in ESI-MS) to identify impurities .

Q. What spectroscopic methods are suitable for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Dissolve ~8 mg in deuterated methanol (CD₃OD) and acquire spectra at 400 MHz. Key signals include aromatic protons (δ 6.5–7.5 ppm) and tert-pentyl methyl groups (δ 1.2–1.4 ppm). Use TMS as a 0 ppm reference .
  • FTIR-ATR : Identify functional groups like N-H stretches (3300–3500 cm⁻¹ for aniline) and C-O-C stretches (1200–1300 cm⁻¹ for phenoxy groups) .

Advanced Research Questions

Q. What synthetic strategies are effective for introducing the tert-pentylphenoxy group into the aniline scaffold?

  • Methodological Answer :

  • Nucleophilic Aromatic Substitution : React 4-(tert-pentyl)phenol with 2-methyl-4-nitroaniline in DMF using K₂CO₃ as a base (120°C, 12 h). Reduce the nitro group to an amine with H₂/Pd-C .
  • Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect reactive sites during synthesis, followed by cleavage with TBAF .

Q. How does the tert-pentyl substituent influence the compound’s physical and chemical properties?

  • Methodological Answer :

  • Lipophilicity : The bulky tert-pentyl group increases logP, enhancing membrane permeability (predict using software like ACD/Labs).
  • Thermal Stability : Analyze via DSC; tert-pentyl groups may raise decomposition temperatures compared to linear alkyl chains (e.g., boiling point ~206°C for trifluoromethoxy analogs) .
  • Steric Effects : Use X-ray crystallography or DFT calculations to assess how steric hindrance affects binding to biological targets .

Q. How can conflicting data from GC-MS and HPLC-TOF analyses be resolved?

  • Methodological Answer :

  • Cross-Validation : Run both techniques with internal standards (e.g., dimethyl fumarate for NMR). For GC-MS, ensure derivatization (e.g., silylation) if the compound is non-volatile.
  • Purity Checks : Use HPLC-TOF to detect low-level impurities (e.g., isomers) that GC-MS may miss due to co-elution. Adjust column temperatures or gradients to improve separation .

Q. What role do fluorinated analogs play in optimizing this compound’s bioactivity?

  • Methodological Answer :

  • Metabolic Stability : Replace tert-pentyl with heptafluoroisopropyl groups to reduce CYP450-mediated oxidation. Compare half-lives in microsomal assays .
  • Binding Affinity : Use surface plasmon resonance (SPR) to test fluorinated derivatives against targets (e.g., kinases). Fluorine’s electronegativity may enhance hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-[4-(tert-pentyl)phenoxy]aniline
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-[4-(tert-pentyl)phenoxy]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.